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Compound of Interest

2-(3-Bromophenyl)-2-
Compound Name:
(methylamino)acetamide

CAS No.: 1218221-61-4

Cat. No.: B1528593

Get Quote

Executive Summary & Compound Identity

2-(3-Bromophenyl)-2-(methylamino)acetamide (referred to herein as 3-BM-GlyAm) is a
specific alpha-amino amide derivative. While direct pharmacological literature on this specific
entity is limited, it is chemically identified as a stable intermediate in the Strecker synthesis of 3-
substituted cathinones (e.g., 3-Bromomethcathinone, 3-BMC) and amphetamines. It also
shares structural homology with sarcosine-based Glycine Transporter 1 (GlyT1) inhibitors.

This guide provides a comprehensive technical framework for researchers to profile the in vitro
activity of 3-BM-GlyAm, focusing on its potential role as a synthesis impurity, a pharmacological
by-product, or a novel scaffold for NMDA receptor modulation.

Chemical Identity Table
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Property Detail

IUPAC Name 2-(3-Bromophenyl)-2-(methylamino)acetamide

) 3-Bromo-N-methyl-phenylglycinamide; 3-BMC-
Common Aliases ) )
Amide Intermediate

CAS Number 1218221-61-4

Molecular Formula CoH11BrN20

Molecular Weight 243.10 g/mol

Predicted LogP ~0.8 - 1.2 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 2/2

Alpha-amino amide; Phenylglycinamide
Structural Class o
derivative

Contextual Relevance & Synthesis Pathway

Understanding the origin of 3-BM-GlyAm is critical for interpreting its presence in biological or
forensic samples. It is most commonly encountered as a hydrolysis product of the alpha-
aminonitrile intermediate during the synthesis of 3-Bromomethcathinone (3-BMC) or related
analogs.

Synthesis & Impurity Formation Pathway (DOT Diagram)

The following diagram illustrates the formation of 3-BM-GlyAm from the Strecker synthesis
route.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528593?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

___________________

Precursors

3-Bromobenzaldehyde

Strecker Rxn

Grignard/Bruylants

I

I

}

}

I

I

}

I

}

: Reaction with MgR)
| o - i 3-Bromomethcathinone
| - Alpha-Aminonitrile Partial Hydrolysis

I

I

I

]

J

}

Methylamine > e g ) N . . (3-BMC)
(3-Br-Ph-CH(NHMe)-CN) |- _ _ (Side Reaction) -U.n.lll.«-:jl)./ Route. | (Ketone)

‘‘‘‘‘‘‘‘ »| 3BM-GlyAm .
/ (Amide)
CAS 1218221-61-4

Cyanide Source

Click to download full resolution via product page

Figure 1: Formation of 3-BM-GlyAm as a hydrolysis byproduct during the synthesis of 3-BMC.

Predicted In Vitro Pharmacology (SAR Analysis)

In the absence of direct empirical data, Structure-Activity Relationship (SAR) analysis allows us
to prioritize specific assays.

Monoamine Transporter Activity (DAT/NET/SERT)

e Prediction:Low/Inactive.

o Rationale: Psychoactive cathinones and amphetamines require a basic amine and a
lipophilic core to bind monoamine transporters. While 3-BM-GlyAm possesses the amine
and phenyl ring, the amide group (-CONH?3) significantly increases polarity and steric bulk at
the alpha position, typically abolishing affinity for DAT, NET, and SERT compared to the
ketone or alkyl counterparts.

e Relevance: High. It must be screened to rule out toxicity or synergistic effects if found as an
impurity.

NMDA Receptor & Glycine Transporter 1 (GlyT1)

» Prediction:Moderate Activity Possible.
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» Rationale: The structure is a phenyl-substituted derivative of Sarcosine (N-methylglycine)
amide.

o Sarcosine is a GlyT1 inhibitor and NMDAR co-agonist.

o N-methyl-phenylglycine derivatives have shown utility as GlyT1 inhibitors in schizophrenia
research.

o The amide moiety may act as a prodrug or possess intrinsic affinity for the glycine
modulatory site on the NMDA receptor.

Experimental Protocols

To definitively characterize 3-BM-GlyAm, the following standardized protocols should be
executed. These protocols ensure data integrity and reproducibility.

Protocol A: Competitive Radioligand Binding (NMDA
Receptor - Glycine Site)

Objective: Determine the affinity (

) of 3-BM-GlyAm for the glycine site of the NMDA receptor.

Materials:

e Ligand: [H]-MDL 105,519 (Specific glycine site antagonist) or [3H]-Glycine.

o Tissue: Rat cerebral cortex membranes (washed to remove endogenous glycine).
o Buffer: 50 mM Tris-Acetate, pH 7.4.

Workflow:

 Membrane Preparation: Homogenize rat cortex in 0.32 M sucrose. Centrifuge (1000 x g, 10
min). Collect supernatant and centrifuge (20,000 x g, 20 min) to pellet membranes. Wash
pellet 3x with Tris-Acetate buffer to remove endogenous glutamate/glycine.

¢ Incubation:
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o Total Volume: 500 pL.

o Mix: 100 pL Membrane suspension + 50 pL [3H]-Ligand (2 nM final) + 50 pL 3-BM-GlyAm
(Concentration range:

to
M).
o Non-specific binding determined with 1 mM Glycine or 10 uM MDL 105,519.

e Equilibrium: Incubate at 4°C for 60 minutes.

« Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell
harvester. Wash 3x with ice-cold buffer.

e Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Protocol B: Monoamine Uptake Inhibition (Functional
Assay)

Objective: Assess if 3-BM-GlyAm inhibits the reuptake of Dopamine (DA), Norepinephrine (NE),
or Serotonin (5-HT).

Materials:
o Cells: HEK293 cells stably expressing human DAT, NET, or SERT.

o Substrates: Fluorescent neurotransmitter mimics (e.g., ASP+) or tritiated neurotransmitters
([*H]-DA).

Workflow:

o Seeding: Plate cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well. Incubate
24h.
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Pre-incubation: Remove media. Wash with Krebs-Ringer-HEPES (KRH) buffer. Add 3-BM-
GlyAm (1 nM - 100 uM) and incubate for 10 min at 37°C.

Uptake: Add substrate (e.g., 20 nM [3H]-DA). Incubate for 5-10 minutes.

Stop: Aspirate buffer rapidly. Wash cells 3x with ice-cold KRH.

Lysis & Detection: Lyse cells with 1% SDS or 0.1 N NaOH. Measure radioactivity (CPM).

Data: Plot % Uptake vs. Log[Concentration].

Protocol C: Metabolic Stability (Microsomal Incubations)

Objective: Determine the intrinsic clearance and half-life of 3-BM-GlyAm, specifically looking for
hydrolysis to the carboxylic acid (3-bromo-N-methyl-phenylglycine).

Workflow:

e Reaction Mix: Liver microsomes (human/rat, 0.5 mg/mL protein), NADPH regenerating
system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH), MgClz (3.3 mM).

Substrate: Add 3-BM-GlyAm (1 uM final).

Sampling: Incubate at 37°C. Aliquot samples at 0, 5, 15, 30, and 60 minutes.

Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

o Monitor Transitions: Parent (243 -> 212, loss of NH2CH3s) and potential acid metabolite
(244 -> ..).

Predicted Metabolic Fate (DOT Diagram)

The following diagram outlines the logical metabolic degradation of 3-BM-GlyAm in vitro.
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Figure 2: Predicted metabolic pathways for 3-BM-GlyAm.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1528593?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528593?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

